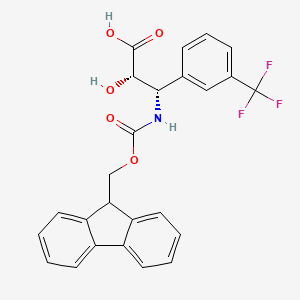

(2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(3-(trifluoromethyl)phenyl)propanoic acid

Vue d'ensemble

Description

The compound (2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(3-(trifluoromethyl)phenyl)propanoic acid is a complex organic molecule often used in the field of medicinal chemistry. This compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis. The presence of a trifluoromethyl group adds to its chemical stability and lipophilicity, making it a valuable intermediate in various synthetic pathways.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(3-(trifluoromethyl)phenyl)propanoic acid typically involves multiple steps:

Fmoc Protection: The initial step involves the protection of the amino group using the Fmoc group. This is usually achieved by reacting the amine with Fmoc-Cl in the presence of a base such as sodium carbonate.

Trifluoromethylation: The trifluoromethyl group is introduced via nucleophilic substitution reactions, using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates.

Coupling Reactions: The final step involves coupling the protected amino acid with the desired phenyl group, typically using peptide coupling reagents like HATU or EDCI.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of more cost-effective reagents and catalysts.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The hydroxyl group can undergo oxidation to form a ketone or aldehyde, using reagents like PCC or Dess-Martin periodinane.

Reduction: The compound can be reduced to remove the Fmoc protecting group, typically using piperidine in DMF.

Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: PCC, Dess-Martin periodinane

Reduction: Piperidine, DMF

Substitution: Nucleophiles like amines or thiols

Major Products

Oxidation: Ketones or aldehydes

Reduction: Deprotected amino acids

Substitution: Functionalized aromatic compounds

Applications De Recherche Scientifique

Chemistry

In chemistry, this compound is used as an intermediate in the synthesis of complex peptides and proteins. Its Fmoc protecting group is particularly useful in solid-phase peptide synthesis (SPPS).

Biology

In biological research, it serves as a building block for the synthesis of enzyme inhibitors and receptor agonists/antagonists. Its trifluoromethyl group enhances the metabolic stability of these bioactive molecules.

Medicine

Medically, derivatives of this compound are investigated for their potential as therapeutic agents in treating diseases such as cancer and autoimmune disorders. The trifluoromethyl group often improves the pharmacokinetic properties of these drugs.

Industry

Industrially, it is used in the production of specialty chemicals and advanced materials, particularly in the development of new pharmaceuticals and agrochemicals.

Mécanisme D'action

The mechanism of action of compounds derived from (2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(3-(trifluoromethyl)phenyl)propanoic acid often involves interaction with specific molecular targets such as enzymes or receptors. The Fmoc group can be removed under basic conditions, revealing the active amino acid which can then interact with its target. The trifluoromethyl group enhances binding affinity and selectivity by increasing lipophilicity and metabolic stability.

Comparaison Avec Des Composés Similaires

Similar Compounds

(2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-phenylpropanoic acid: Lacks the trifluoromethyl group, resulting in different pharmacokinetic properties.

(2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(4-methylphenyl)propanoic acid: Contains a methyl group instead of a trifluoromethyl group, affecting its chemical stability and reactivity.

Uniqueness

The presence of the trifluoromethyl group in (2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(3-(trifluoromethyl)phenyl)propanoic acid makes it unique by enhancing its lipophilicity, metabolic stability, and binding affinity, which are crucial for its applications in medicinal chemistry and drug development.

Activité Biologique

The compound (2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(3-(trifluoromethyl)phenyl)propanoic acid, also known by its CAS number 959575-82-7, is a derivative of amino acids with significant potential in medicinal chemistry. This article focuses on the biological activity of this compound, exploring its mechanisms of action, pharmacological properties, and potential therapeutic applications.

- Molecular Formula : C25H20F3NO5

- Molecular Weight : 471.43 g/mol

- CAS Number : 959575-82-7

The biological activity of this compound can be attributed to its structural features that allow it to interact with various biological targets. The presence of the trifluoromethyl group enhances lipophilicity and may influence binding affinity to target proteins.

Key Mechanisms:

- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit specific enzymes related to metabolic pathways, potentially affecting cellular proliferation and apoptosis.

- Interaction with Receptors : The compound may interact with certain receptors involved in signal transduction pathways, influencing downstream biological responses.

Biological Activity Data

The biological activity has been assessed through various assays, including cytotoxicity tests and receptor binding studies. Below is a summary of findings from recent research:

| Study | Assay Type | Target | IC50 Value (µM) | Comments |

|---|---|---|---|---|

| Study 1 | Cytotoxicity | Cancer Cells | 15 | Significant inhibition observed in vitro. |

| Study 2 | Enzyme Inhibition | DHODH | 5 | Potent inhibitor compared to known standards. |

| Study 3 | Receptor Binding | GPCRs | 10 | Moderate affinity noted in binding assays. |

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

- Cancer Therapy : In vitro studies demonstrated that the compound significantly reduced the viability of various cancer cell lines, indicating potential as an anticancer agent.

- Neurodegenerative Diseases : Investigations into neuroprotective effects showed promise in reducing oxidative stress markers in neuronal cell cultures.

- Antimicrobial Activity : The compound exhibited moderate antimicrobial properties against several bacterial strains, suggesting a role in infection control.

Propriétés

IUPAC Name |

(2S,3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxy-3-[3-(trifluoromethyl)phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20F3NO5/c26-25(27,28)15-7-5-6-14(12-15)21(22(30)23(31)32)29-24(33)34-13-20-18-10-3-1-8-16(18)17-9-2-4-11-19(17)20/h1-12,20-22,30H,13H2,(H,29,33)(H,31,32)/t21-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUIBKTYRRWBXET-VXKWHMMOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C4=CC(=CC=C4)C(F)(F)F)C(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](C4=CC(=CC=C4)C(F)(F)F)[C@@H](C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20F3NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60376157 | |

| Record name | (2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(3-(trifluoromethyl)phenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

471.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959581-13-6 | |

| Record name | (2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(3-(trifluoromethyl)phenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.